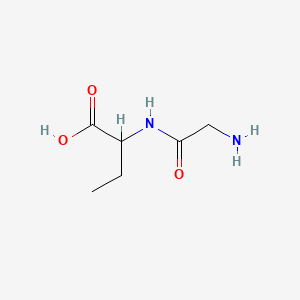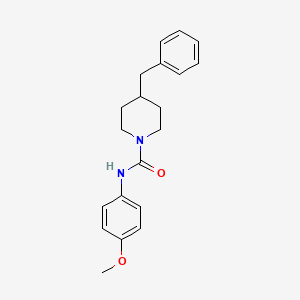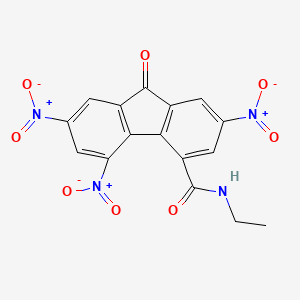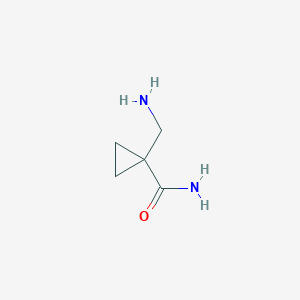
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide, also known as AQB-565, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has shown promising results in scientific research, particularly in the field of oncology.
作用机制
The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. Specifically, this compound targets the ATP-binding site of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, this compound can effectively block the growth and proliferation of cancer cells and reduce the accumulation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific research. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell migration and invasion. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptides and improve cognitive function. In viral infections, this compound has been shown to inhibit the replication of the hepatitis C virus.
实验室实验的优点和局限性
One of the main advantages of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide for lab experiments is its high purity and potency, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied and optimized, making it a reliable tool for scientific research. However, one of the limitations of this compound is its specificity, as it only targets the ATP-binding site of CK2 and may not be effective against other targets. Additionally, the use of this compound in vivo may be limited by its pharmacokinetic properties, including its bioavailability and half-life.
未来方向
There are several future directions for research on N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide, including the development of more potent and selective inhibitors of CK2, the investigation of its potential use in combination with other drugs, and the exploration of its use in other diseases beyond cancer, Alzheimer's disease, and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects. Overall, this compound shows great potential as a tool for scientific research and as a potential therapeutic agent for various diseases.
合成方法
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide involves several steps, including the condensation of 3-chlorobenzoyl chloride with 2-aminoacetophenone to produce an intermediate compound. This intermediate is then subjected to a series of reactions, including cyclization and acetylation, to yield the final product. The synthesis method of this compound has been extensively studied and optimized, resulting in a high yield and purity of the compound.
科学研究应用
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and viral infections. In oncology, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are believed to contribute to the development of the disease. In viral infections, this compound has been studied for its potential use in inhibiting the replication of the hepatitis C virus.
属性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(22)21-9-3-5-13-11-16(7-8-17(13)21)20-18(23)14-4-2-6-15(19)10-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTSKQGHTVPKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2835548.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2835550.png)







![4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2835562.png)
![2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2835563.png)
![2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2835564.png)